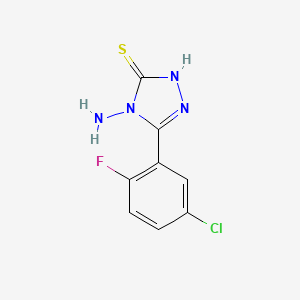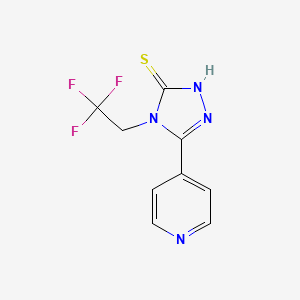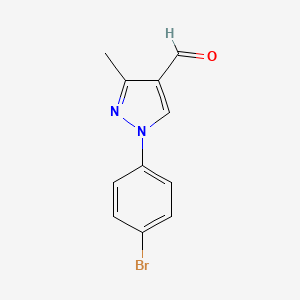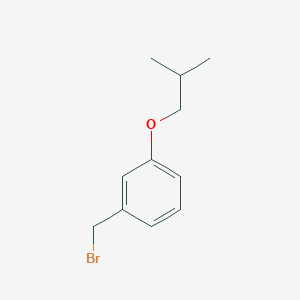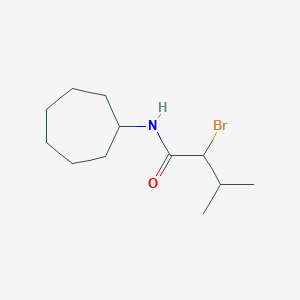
2-bromo-N-cycloheptyl-3-methylbutanamide
Descripción general
Descripción
2-bromo-N-cycloheptyl-3-methylbutanamide is an organic compound that belongs to the chemical class of amides. It has a CAS Number of 1098361-68-2 . The compound is used mainly in scientific research, especially in the study of biochemical and pharmacological properties of drugs.
Molecular Structure Analysis
The molecular formula of 2-bromo-N-cycloheptyl-3-methylbutanamide is C12H22BrNO . The molecule contains a total of 37 bonds. There are 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, and 1 secondary amide (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-bromo-N-cycloheptyl-3-methylbutanamide has been investigated for its potential applications in various fields of scientific research. A notable study synthesized three novel N-(α-bromoacyl)-α-amino esters including compounds structurally related to 2-bromo-N-cycloheptyl-3-methylbutanamide. These compounds were examined for their cytotoxicity, anti-inflammatory, and antibacterial activities. The study concluded that these compounds exhibited low levels of cytotoxicity and lacked antibacterial and anti-inflammatory activity in the tested concentrations, suggesting potential suitability for incorporation into prodrugs (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
In a separate study, related noncyclic N-(α-bromoacyl)-α-amino esters were assessed for their inhibitory activity against xanthine oxidase (XO) both in vitro and in rat liver homogenates. These compounds did not demonstrate significant inhibitory effects at the tested concentrations, indicating that the cyclic structure of compounds might be crucial for biological activity. Despite the lack of significant XO inhibitory activity, the favorable pharmacokinetic behavior and non-toxicological properties of these esters suggest their potential utility in rational carrier-linked prodrug strategies (Smelcerovic et al., 2016).
Antifungal Activity
Moreover, related compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide have been synthesized and their crystal structure determined. Preliminary biological assays revealed good antifungal activity against a range of pathogens, signifying the potential application of these compounds in developing antifungal agents (Xue Si, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-cycloheptyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYBLMROGEUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cycloheptyl-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
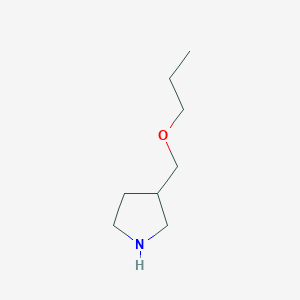
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
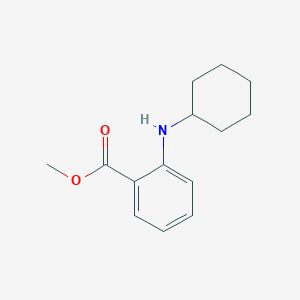
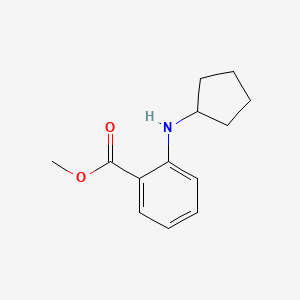
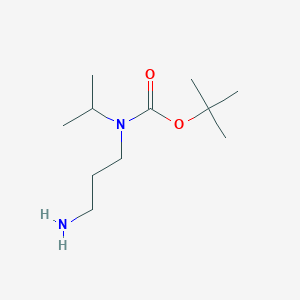
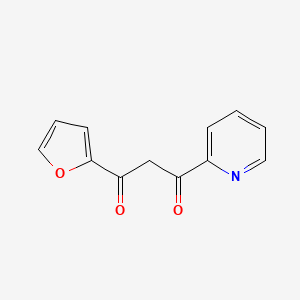
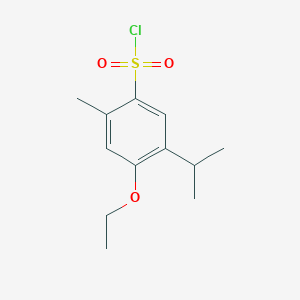
![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)
